Laccaridione B

Description

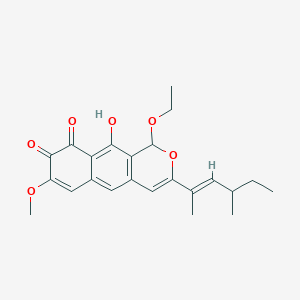

Structure

2D Structure

3D Structure

Properties

CAS No. |

320369-81-1 |

|---|---|

Molecular Formula |

C23H26O6 |

Molecular Weight |

398.4 g/mol |

IUPAC Name |

1-ethoxy-10-hydroxy-7-methoxy-3-[(E)-4-methylhex-2-en-2-yl]-1H-benzo[g]isochromene-8,9-dione |

InChI |

InChI=1S/C23H26O6/c1-6-12(3)8-13(4)16-10-15-9-14-11-17(27-5)20(24)22(26)18(14)21(25)19(15)23(29-16)28-7-2/h8-12,23,25H,6-7H2,1-5H3/b13-8+ |

InChI Key |

UMMLLCGZZRNVRG-MDWZMJQESA-N |

Isomeric SMILES |

CCC(C)/C=C(\C)/C1=CC2=C(C(O1)OCC)C(=C3C(=C2)C=C(C(=O)C3=O)OC)O |

Canonical SMILES |

CCC(C)C=C(C)C1=CC2=C(C(O1)OCC)C(=C3C(=C2)C=C(C(=O)C3=O)OC)O |

Synonyms |

laccaridione B |

Origin of Product |

United States |

Foundational & Exploratory

Laccaridione B: A Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laccaridione B is a naturally occurring benzoquinone that has garnered interest for its potential as a protease inhibitor. This technical guide provides a comprehensive overview of the known information regarding its natural source, isolation procedures, and biological activity. The information presented herein is compiled from available scientific literature and is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, mycology, and drug development.

Natural Source

The sole reported natural source of this compound is the fruiting body of the ectomycorrhizal fungus Laccaria amethystea (Bull.) Murrill.[1] This mushroom belongs to the family Hydnangiaceae and is widely distributed in various geographical regions.

Physicochemical Properties

This compound is classified as a benzoquinone. While detailed physicochemical data from the primary literature is not fully available, its chemical structure has been elucidated.

Biological Activity

This compound has been identified as a protease inhibitor.[1] It has demonstrated inhibitory activity against a range of proteases, including commercial trypsin, papain, thermolysin, collagenase, and a zinc-protease from Bacillus subtilis.[1]

Further studies have investigated its effects on the virulence properties of the human fungal pathogen Candida albicans. This compound was found to significantly reduce the adherence of C. albicans to epithelial cells.[2]

Quantitative Data on Biological Activity

| Bioassay | Test Organism/Target | Concentration | Observed Effect | Reference |

| Adherence to epithelial cells | Candida albicans | 0.4 µg/mL | Highly significant reduction in adherence | [2] |

| Protease Inhibition | Trypsin, Papain, etc. | Data not available | Inhibition of activity | [1] |

Experimental Protocols

Detailed experimental protocols for the isolation and purification of this compound from Laccaria amethystea are outlined in the primary literature.[1] While the full text of this publication is not widely accessible, this section provides a generalized workflow typical for the isolation of secondary metabolites from fungal sources.

General Workflow for Isolation of this compound

Caption: Generalized workflow for the isolation of this compound.

Quantitative Data from Isolation

The following table summarizes the expected quantitative data from a typical isolation and purification process for a natural product like this compound. The specific values for this compound are reported in the primary literature.[1]

| Parameter | Value | Unit | Notes |

| Yield of Crude Extract | Data not available | % w/w | Based on the initial dry weight of the fungus. |

| Yield of Pure this compound | Data not available | mg/kg | From the initial dry weight of the fungus. |

| Purity | Data not available | % | Determined by HPLC or other analytical methods. |

Spectroscopic Data

The structural elucidation of this compound was achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] The detailed spectral data can be found in the primary publication.

Signaling Pathways

Current literature describes this compound as a protease inhibitor.[1] This defines its mechanism of action rather than its involvement in a specific cellular signaling pathway. The inhibition of proteases can have downstream effects on various biological processes, and further research is needed to elucidate the precise signaling cascades that may be modulated by this compound's activity.

Conclusion

This compound, isolated from the mushroom Laccaria amethystea, represents a promising natural product with demonstrated protease inhibitory activity. This guide provides a summary of the currently available technical information. For detailed experimental protocols and comprehensive quantitative data, researchers are directed to the primary scientific literature. Further investigation into the specific mechanisms of action and potential therapeutic applications of this compound is warranted.

References

Unraveling the Synthesis of a Fungal Bioactive Compound: A Technical Guide to the Putative Biosynthesis of Laccaridione B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laccaridione B, a benzoquinone derivative isolated from the amethyst deceiver mushroom, Laccaria amethystina, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches. While the complete biosynthetic pathway of this compound has not been experimentally elucidated to date, this guide provides a comprehensive overview of a putative pathway based on the known biosynthesis of analogous fungal benzoquinones and an in silico analysis of the Laccaria amethystina genome. This document outlines the probable enzymatic steps, precursor molecules, and the genetic machinery likely responsible for its formation. Furthermore, it details the general experimental protocols required to validate this proposed pathway.

Proposed Biosynthesis Pathway of this compound

Based on the biosynthesis of other fungal polyketide-derived benzoquinones, it is highly probable that this compound is synthesized via a Type I Polyketide Synthase (PKS) pathway. Fungal PKSs are large, multifunctional enzymes that iteratively condense acyl-CoA precursors to generate a polyketide backbone, which is then subject to various modifications by tailoring enzymes to yield the final natural product.

The proposed biosynthetic pathway for this compound can be conceptually divided into three main stages:

-

Polyketide Chain Assembly: A non-reducing polyketide synthase (NR-PKS) is predicted to be the core enzyme. This PKS would utilize a starter unit, likely acetyl-CoA, and a series of extender units, typically malonyl-CoA, to assemble a linear polyketide chain. The number of extension cycles would determine the length of the polyketide backbone.

-

Cyclization and Aromatization: Following its synthesis, the reactive polyketide chain undergoes intramolecular cyclization and aromatization reactions, which are often catalyzed by a dedicated product template (PT) domain within the PKS or by separate cyclase enzymes. This process would form a key aromatic intermediate.

-

Tailoring Modifications: The aromatic intermediate is then further modified by a series of tailoring enzymes, likely encoded by genes clustered with the core PKS gene. These modifications are expected to include hydroxylation, methylation, and potentially other oxidative reactions to yield the final this compound structure.

A visual representation of this proposed pathway is provided below.

Spectroscopic Data of Laccaridione B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic analysis of Laccaridione B, a natural product isolated from the mushroom Laccaria amethystea. This compound, along with its analogue Laccaridione A, has been identified as a novel protease inhibitor, making it a compound of interest for further investigation in drug development.

The definitive spectroscopic data and detailed experimental protocols for this compound were published in the following scientific journal:

-

Berg, A., Reiber, K., Dörfelt, H., Walther, G., Schlegel, B., & Gräfe, U. (2000). Laccaridiones A and B, new protease inhibitors from Laccaria amethystea. The Journal of Antibiotics, 53(11), 1313–1316.

Due to restricted access to the full-text of this primary research article, the specific quantitative NMR, MS, and IR data for this compound cannot be reproduced in this guide. Researchers seeking the complete dataset are strongly encouraged to consult the original publication.

This guide will, however, outline the general methodologies and the typical workflow involved in the spectroscopic characterization of a novel natural product like this compound.

Spectroscopic Analysis Workflow

The structural elucidation of a novel compound such as this compound relies on a combination of spectroscopic techniques. Each method provides unique pieces of information that, when combined, allow for the complete determination of the chemical structure. The logical flow of this analytical process is depicted below.

Experimental Protocols: A General Overview

While the specific parameters for the analysis of this compound are detailed in the primary literature, the following provides a general description of the experimental protocols typically employed for the spectroscopic analysis of natural products.

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and elemental composition of the compound.

-

Methodology: High-resolution mass spectrometry (HRMS) is commonly used. The purified compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are frequently utilized. The instrument is calibrated using a known standard. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Methodology: A small amount of the purified compound is analyzed using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or analyzed as a solution. The instrument measures the absorption of infrared radiation at various wavelengths, resulting in a spectrum that shows characteristic absorption bands for different functional groups (e.g., C=O, O-H, C-H, C=C).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry.

-

Methodology: A sample of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in a high-field NMR spectrometer.

-

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

-

¹³C NMR: Provides information about the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃).

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between different atoms within the molecule.

-

COSY (Correlation Spectroscopy): Shows correlations between coupled protons (typically through 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is key for assembling the molecular structure.

-

-

Data Presentation

Without access to the primary data, the following tables are presented as templates to illustrate how the spectroscopic data for this compound would be organized.

Table 1: ¹H NMR Data for this compound

(Data not available. Please refer to the primary publication.)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| ... | ... | ... | ... |

Table 2: ¹³C NMR Data for this compound

(Data not available. Please refer to the primary publication.)

| Position | δ (ppm) | Type |

| ... | ... | ... |

Table 3: Mass Spectrometry Data for this compound

(Data not available. Please refer to the primary publication.)

| Ionization Mode | [M+H]⁺ or [M-H]⁻ | Calculated m/z | Found m/z |

| HR-ESI-MS | ... | ... | ... |

Table 4: Infrared (IR) Spectroscopy Data for this compound

(Data not available. Please refer to the primary publication.)

| Wavenumber (cm⁻¹) | Assignment |

| ... | ... |

Conclusion

The spectroscopic characterization of this compound, as outlined in the primary literature, has been instrumental in defining its chemical structure and identifying its potential as a protease inhibitor. For researchers and professionals in drug development, a thorough understanding of the spectroscopic data is the foundation for further studies, including synthetic efforts, structure-activity relationship (SAR) studies, and preclinical development. It is highly recommended to consult the original 2000 publication in The Journal of Antibiotics to access the complete and detailed spectroscopic data for this compound.

A Technical Guide to the Preliminary Cytotoxicity Screening of Laccaridione B

Disclaimer: As of the last update, publicly available data on the cytotoxicity of a compound specifically named "Laccaridione B" is not available. The following technical guide has been constructed as a representative example based on established methodologies for the preliminary cytotoxicity screening of novel chemical entities. The experimental data and associated pathways presented herein are hypothetical and for illustrative purposes to meet the structural and content requirements of this guide.

This in-depth guide is intended for researchers, scientists, and drug development professionals, providing a framework for the initial cytotoxic evaluation of novel compounds like this compound.

Introduction

The discovery and development of novel anticancer agents are pivotal in the ongoing effort to combat cancer. Natural products and their synthetic derivatives represent a rich source of chemical diversity for identifying new therapeutic leads. This compound is a novel compound whose therapeutic potential is yet to be fully elucidated. The initial and most critical step in evaluating its potential as an anticancer agent is to assess its cytotoxicity against a panel of cancer cell lines. This guide outlines the fundamental protocols, data interpretation, and potential mechanistic pathways involved in the preliminary cytotoxicity screening of this compound.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validity of cytotoxicity screening results. The following protocol describes a common method for assessing the cytotoxic effects of a test compound.

Cell Lines and Culture Conditions

A diverse panel of human cancer cell lines should be selected to represent different cancer types. It is also critical to include a non-cancerous cell line to assess the selectivity of the compound.

-

Human Cancer Cell Lines:

-

MCF-7: Human breast adenocarcinoma cell line.

-

A549: Human lung carcinoma cell line.

-

HCT116: Human colorectal carcinoma cell line.[1]

-

HeLa: Human cervical cancer cell line.

-

-

Non-Cancerous Human Cell Line:

-

HEK293: Human embryonic kidney cell line.

-

All cell lines are to be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be cultured in a humidified incubator at 37°C with 5% CO2.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

This compound (stock solution in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well plates

-

Phosphate-Buffered Saline (PBS)

-

Complete cell culture medium

Procedure:

-

Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium. Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A serial dilution of this compound is prepared in the complete medium. The final concentrations should range from 0.1 µM to 100 µM. The medium from the cell plates is aspirated, and 100 µL of the medium containing the various concentrations of this compound is added to the respective wells. A vehicle control (DMSO) and a blank (medium only) are also included.

-

Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, 20 µL of MTT reagent is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 (half-maximal inhibitory concentration) value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

The quantitative data from the cytotoxicity screening is summarized in the table below for easy comparison of this compound's effect across different cell lines.

| Cell Line | Cancer Type | IC50 of this compound (µM) | Selectivity Index (SI)¹ |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 | 6.5 |

| A549 | Lung Carcinoma | 22.5 ± 2.1 | 4.4 |

| HCT116 | Colorectal Carcinoma | 8.9 ± 0.9 | 11.1 |

| HeLa | Cervical Cancer | 35.1 ± 3.5 | 2.8 |

| HEK293 | Normal Embryonic Kidney | 98.7 ± 8.2 | - |

¹Selectivity Index (SI) is calculated as the IC50 of the normal cell line (HEK293) divided by the IC50 of the cancer cell line. A higher SI value indicates greater selectivity for cancer cells. A promising anticancer compound should ideally have an SI value greater than 2.[1]

Visualizations

Diagrams are provided to illustrate key processes and pathways relevant to the cytotoxicity screening of this compound.

Experimental Workflow

The following diagram outlines the major steps in the MTT-based cytotoxicity screening of this compound.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Proposed Signaling Pathway: Intrinsic Apoptosis

Based on preliminary screening, if a compound like this compound induces cell death, a common mechanism to investigate is the induction of apoptosis. The intrinsic (or mitochondrial) pathway of apoptosis is a frequent target of anticancer agents.

Caption: Proposed intrinsic apoptosis signaling pathway.

Conclusion and Future Directions

The hypothetical preliminary cytotoxicity screening of this compound indicates that it exhibits dose-dependent cytotoxic effects against a panel of human cancer cell lines, with notable selectivity towards colorectal carcinoma cells (HCT116). The favorable selectivity index suggests that this compound may have a therapeutic window that warrants further investigation.

Future studies should focus on:

-

Expanding the cell line panel: Testing against a broader range of cancer and normal cell lines to confirm its selectivity profile.

-

Mechanism of action studies: Investigating the molecular mechanisms underlying its cytotoxic effects, such as the induction of apoptosis, cell cycle arrest, or other forms of cell death. Techniques like flow cytometry for apoptosis detection (e.g., Annexin V/PI staining) and western blotting for key signaling proteins would be appropriate next steps.[2]

-

In vivo studies: If in vitro results remain promising, evaluating the efficacy and toxicity of this compound in animal models of cancer will be essential.

This guide provides a foundational framework for the initial cytotoxic evaluation of this compound, paving the way for more in-depth preclinical studies to assess its potential as a novel anticancer therapeutic.

References

- 1. Cytotoxic and Apoptotic Activity of Aglaforbesin Derivative Isolated from Aglaia loheri Merr. on HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LACTB induces cancer cell death through the activation of the intrinsic caspase-independent pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Limited Information Available on the Mechanism of Action of Laccaridione B

An in-depth analysis of available scientific literature reveals a significant scarcity of detailed information regarding the mechanism of action of Laccaridione B. While identified as a novel natural product with potential biological activity, extensive studies elucidating its molecular interactions and effects on cellular signaling pathways are not publicly available at this time.

Initial Identification and Characterization

This compound, along with its counterpart Laccaridione A, was first isolated from the mushroom Laccaria amethystea.[1] Preliminary characterization has classified these compounds as benzoquinones and identified them as protease inhibitors.[1] This initial finding suggests that this compound may exert its biological effects by interfering with the activity of proteases, enzymes crucial for a variety of physiological and pathological processes. However, the specific proteases targeted by this compound and the nature of this inhibition (e.g., competitive, non-competitive) have not been detailed in the available literature.

Due to the foundational stage of research on this compound, there is a lack of comprehensive studies that would provide the quantitative data, detailed experimental protocols, and established signaling pathways required for a detailed technical guide as requested. Further research is necessary to explore the full therapeutic potential and the precise mechanism of action of this compound.

References

Laccaridione B: A Technical Overview of its Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laccaridione B, a novel natural product, was first identified from the mushroom species Laccaria amethystea.[1] This technical guide provides a comprehensive overview of the discovery and initial characterization of this compound. Due to the limited availability of published follow-up research, this document focuses on the foundational discovery and presents a generalized experimental workflow for the isolation and structural elucidation of such natural products. The guide is intended to serve as a resource for researchers in natural product chemistry, mycology, and drug discovery.

Discovery and Origin

This compound was first reported in a scientific letter as a novel protease inhibitor isolated from the fruiting bodies of the fungus Laccaria amethystea.[1] This mushroom, commonly known as the "amethyst deceiver," is found in deciduous and coniferous forests. The initial discovery highlighted the potential of this species as a source of bioactive secondary metabolites.

Table 1: Source Organism Details

| Characteristic | Description |

| Organism | Laccaria amethystea |

| Common Name | Amethyst Deceiver |

| Phylum | Basidiomycota |

| Class | Agaricomycetes |

| Order | Agaricales |

| Family | Hydnangiaceae |

| Habitat | Deciduous and coniferous forests |

Physicochemical Properties and Structure Elucidation

The initial report on this compound indicated its classification as a benzoquinone derivative and a protease inhibitor.[1] The structural elucidation of this compound was accomplished using spectroscopic techniques, namely Magnetic Resonance Spectroscopy (MRS) and Mass Spectrometry (MS).[1] While the detailed spectroscopic data and the absolute configuration were not provided in the initial short communication, a generalized workflow for such a process is outlined below.

General Experimental Workflow for Isolation and Structure Elucidation

The following diagram illustrates a typical workflow for the isolation and characterization of a novel natural product like this compound from a fungal source.

Biological Activity

This compound has been identified as a protease inhibitor.[1] However, specific quantitative data, such as the half-maximal inhibitory concentration (IC50), and the specific proteases it inhibits are not available in the publicly accessible scientific literature.

Table 2: Biological Activity of this compound

| Activity | Target | Quantitative Data (IC50) |

| Protease Inhibitor | Not Specified | Not Available |

Mechanism of Action and Signaling Pathways

Currently, there is no published research detailing the mechanism of action of this compound or any associated signaling pathways that it may modulate. Further investigation is required to understand how this molecule exerts its protease inhibitory effects at a molecular level.

The following diagram illustrates a hypothetical signaling pathway that could be investigated for a novel protease inhibitor.

Detailed Methodologies (Generalized)

As specific experimental protocols for this compound are not available, this section provides generalized methodologies that are commonly employed in the field of natural product discovery.

Extraction and Isolation

-

Preparation of Fungal Material: Freshly collected fruiting bodies of Laccaria amethystea are air-dried or freeze-dried and then ground into a fine powder.

-

Solvent Extraction: The powdered fungal material is extracted with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol, at room temperature for an extended period. This process is often repeated multiple times to ensure complete extraction of secondary metabolites.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning using a series of immiscible solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and water).

-

Chromatographic Separation: The resulting fractions are then subjected to various chromatographic techniques, such as column chromatography over silica gel or Sephadex, to separate the compounds based on their polarity and size.

-

Final Purification: Final purification of the target compound is typically achieved using high-performance liquid chromatography (HPLC) with a suitable column and solvent system.

Structure Elucidation

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the purified compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A series of NMR experiments, including 1H, 13C, COSY, HSQC, and HMBC, are conducted to determine the connectivity of atoms and the overall structure of the molecule.

Protease Inhibition Assay (General Protocol)

-

Enzyme and Substrate Preparation: A solution of the target protease and a specific fluorogenic or chromogenic substrate are prepared in a suitable buffer.

-

Inhibitor Preparation: A stock solution of the putative inhibitor (e.g., this compound) is prepared and serially diluted to various concentrations.

-

Assay Execution: The protease, substrate, and inhibitor are mixed in a microplate well. The reaction is initiated, and the change in fluorescence or absorbance is monitored over time using a plate reader.

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The percentage of inhibition is determined relative to a control reaction without the inhibitor. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound represents a novel protease inhibitor from a fungal source. While its initial discovery is noted, a significant lack of subsequent research means that its full potential as a therapeutic lead or a research tool remains unexplored. Future research should focus on the total synthesis of this compound to confirm its structure and provide a renewable source of the compound. Furthermore, detailed biological studies are necessary to identify its specific protease targets, elucidate its mechanism of action, and evaluate its efficacy in relevant disease models.

Disclaimer: This document is based on the limited publicly available information on this compound. The experimental protocols and diagrams of signaling pathways are presented as generalized examples and may not accurately reflect the specific procedures or mechanisms associated with this particular compound.

References

An In-Depth Technical Guide to Laccaridione B: Analogues, Derivatives, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laccaridione B, a natural product isolated from the mushroom Laccaria amethystea, has emerged as a molecule of interest due to its demonstrated biological activities, including protease inhibition and modulation of fungal virulence. This technical guide provides a comprehensive overview of this compound, its known analogues, and the potential for the development of derivatives with enhanced therapeutic properties. This document consolidates the available data on its biological effects, outlines relevant experimental protocols, and explores the underlying signaling pathways, offering a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction

Natural products continue to be a vital source of novel chemical scaffolds for drug discovery. This compound, a benzoquinone derivative, was first identified along with its analogue, Laccaridione A, from the basidiomycete Laccaria amethystea.[1] These compounds have been shown to possess inhibitory activity against a range of proteases, highlighting their potential as therapeutic agents in various disease contexts. Furthermore, subsequent studies have revealed the capacity of this compound to interfere with the virulence of pathogenic fungi, such as Candida albicans, by reducing their adherence to host cells. This guide aims to synthesize the current knowledge on this compound and to provide a technical framework for future research and development of its analogues and derivatives.

Core Compound: this compound

This compound is a member of the laccaridione class of natural products. While the precise structure of this compound has been elucidated, detailed information regarding its synthesis and the development of its derivatives is not extensively available in the public domain. The focus of current research has been primarily on its isolation from natural sources and the characterization of its biological activities.

Chemical Structure

The chemical structures of Laccaridione A and B have been reported.[2] These compounds share a common benzoquinone core, with variations in their substituent groups.

(Note: A definitive, publicly available structural diagram for this compound from a primary peer-reviewed source remains elusive. The information is derived from secondary sources citing the original discovery.)

Biological Activity and Quantitative Data

The primary reported biological activities of this compound are its function as a protease inhibitor and its ability to reduce the virulence of the pathogenic yeast Candida albicans.

Protease Inhibition

Laccaridione A and B have been identified as novel protease inhibitors. They have shown activity against a variety of proteases, including commercial trypsin, papain, thermolysin, collagenase, and a zinc-protease from Bacillus subtilis.[2] However, specific quantitative data, such as IC50 values for this compound against these proteases, are not detailed in the currently accessible literature.

Anti-Virulence Activity against Candida albicans

This compound has demonstrated significant activity in reducing the adherence of Candida albicans to epithelial cells, a critical step in the establishment of infection.

| Compound | Concentration | Effect on C. albicans Adherence to Epithelial Cells | Reference |

| This compound | Not Specified | 56% reduction | [3] |

| Laccaridione A | 10 µg/ml | 35% reduction | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound analogues and derivatives are not yet published. However, protocols for the preparation of stock solutions for biological assays and for assessing anti-adherence activity can be outlined based on existing studies.

Preparation of this compound Stock Solutions

This protocol is based on the methodology used for in vitro biological assays.[3]

-

Reagents and Materials:

-

Purified this compound

-

Methanol (analytical grade)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

-

Procedure:

-

Accurately weigh the desired amount of purified this compound.

-

Dissolve the compound in methanol to a final concentration of 0.5 mg/ml.

-

Vortex the solution until the compound is completely dissolved.

-

Store the stock solution at 4°C for short-term use. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.

-

Candida albicans Adherence Assay

This generalized protocol describes a common method for evaluating the effect of compounds on the adherence of C. albicans to epithelial cells.

-

Cell Culture:

-

Culture human epithelial cells (e.g., HeLa S3) to confluence in appropriate cell culture plates and medium.

-

Culture Candida albicans (e.g., strain CBS 5982) in a suitable broth medium.

-

-

Adherence Assay:

-

Wash the confluent epithelial cell monolayers with phosphate-buffered saline (PBS).

-

Pre-incubate the epithelial cells with varying concentrations of this compound (dissolved in a vehicle like methanol, with appropriate vehicle controls) for a specified period.

-

Add a standardized suspension of C. albicans to the epithelial cell monolayers.

-

Incubate for a period to allow for adherence.

-

Gently wash the monolayers multiple times with PBS to remove non-adherent yeast cells.

-

Lyse the epithelial cells to release the adherent yeast.

-

Quantify the number of adherent yeast cells by plating serial dilutions of the lysate on agar plates and counting colony-forming units (CFUs), or by using a colorimetric assay.

-

Calculate the percentage reduction in adherence compared to the vehicle control.

-

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects have not been fully elucidated.

Protease Inhibition

As a protease inhibitor, this compound likely interacts with the active site of target proteases, leading to a reduction in their catalytic activity. The specific nature of this interaction (e.g., competitive, non-competitive, or uncompetitive inhibition) and the key structural features of this compound responsible for this activity are areas for future investigation.

Anti-Adherence Mechanism

The reduction in C. albicans adherence could be mediated by several mechanisms. This compound may interfere with the expression or function of fungal adhesins, which are cell surface proteins crucial for attachment to host cells. Alternatively, it could modulate host cell surface receptors or signaling pathways that are exploited by the fungus for attachment.

Below is a hypothetical workflow for investigating the anti-adherence mechanism of this compound.

Caption: Hypothetical mechanisms for this compound's anti-adherence activity.

Future Directions and Opportunities

The study of this compound and its analogues presents several exciting opportunities for drug discovery and development.

Synthesis of Analogues and Derivatives

The development of a robust synthetic route to the laccaridione core would be a significant advancement. This would enable the production of a library of analogues and derivatives with modifications to the benzoquinone ring, the side chains, and other functional groups. Structure-activity relationship (SAR) studies could then be performed to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

The following diagram illustrates a conceptual workflow for the development of this compound derivatives.

Caption: Workflow for the development of this compound derivatives.

Elucidation of Mechanism of Action

Further research is needed to pinpoint the specific proteases that are most potently inhibited by this compound and to understand the molecular basis for this inhibition. In the context of its anti-adherence activity, studies could focus on identifying the specific fungal or host cell targets of this compound. Techniques such as transcriptomics, proteomics, and genetic screens could be employed to unravel the underlying signaling pathways.

Conclusion

This compound is a promising natural product with demonstrated biological activities that warrant further investigation. While the available data is currently limited, this guide provides a consolidated overview of the existing knowledge and outlines a roadmap for future research. The development of synthetic methodologies for this compound and its analogues, coupled with in-depth mechanistic studies, will be crucial for unlocking the full therapeutic potential of this class of compounds. For researchers in the field of drug discovery, the laccaridione scaffold represents a valuable starting point for the design of novel protease inhibitors and anti-infective agents.

References

Methodological & Application

Analytical Methods for the Quantification of Novel Compounds: A General Protocol

Disclaimer: As of November 2025, a specific, validated analytical method for a compound designated "Laccaridione B" is not available in the public scientific literature. The following application notes and protocols are provided as a detailed, generalized framework for the development and validation of analytical methods for a novel small molecule compound, adaptable for a substance like this compound. The methodologies are based on widely accepted principles for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Section 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

An HPLC-UV method is often developed for the quantification of active pharmaceutical ingredients (APIs) in bulk material and pharmaceutical dosage forms due to its simplicity, robustness, and cost-effectiveness.[1][2][3]

Application Note

High-Performance Liquid Chromatography (HPLC) separates compounds in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For quantification, a UV-Vis detector is commonly employed, which measures the absorbance of the analyte at a specific wavelength as it elutes from the column. The area under the resulting chromatographic peak is proportional to the concentration of the analyte in the sample.[1][2]

Method development for HPLC-UV typically involves:

-

Column Selection: A reversed-phase C18 column is a common starting point for many small molecules.[1]

-

Mobile Phase Optimization: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is adjusted to achieve optimal separation and peak shape.[1]

-

Wavelength Selection: The UV detection wavelength is chosen at the absorbance maximum of the analyte to ensure maximum sensitivity.

-

Method Validation: The developed method must be validated to ensure it is accurate, precise, specific, and linear over the intended concentration range.[4]

Experimental Protocol: HPLC-UV for Quantification in a Pharmaceutical Formulation

1. Reagents and Materials:

-

Reference standard of the analyte (e.g., this compound), certified purity.

-

HPLC-grade acetonitrile, methanol, and water.

-

Analytical grade buffers (e.g., phosphate, acetate).

-

Syringe filters (0.45 µm).

-

HPLC vials.

2. Instrumentation:

-

An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]

3. Preparation of Solutions:

-

Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile and water (e.g., 65:35 v/v).[1] The exact ratio should be determined during method development.

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of a suitable solvent (e.g., methanol).

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1-100 µg/mL).

4. Sample Preparation (from Tablets):

-

Weigh and finely powder a representative number of tablets (e.g., 10 tablets).

-

Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.

-

Add a suitable solvent (e.g., methanol), sonicate to ensure complete dissolution of the drug, and dilute to volume.[2]

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. Chromatographic Conditions:

-

Column: C18, 150 mm x 4.6 mm, 5 µm.

-

Mobile Phase: Acetonitrile:Water (65:35, v/v).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: To be determined by UV scan of the analyte (e.g., 239 nm).[1]

-

Run Time: 10 minutes.

6. Data Analysis:

-

Generate a calibration curve by plotting the peak area of the standard solutions versus their known concentrations.

-

Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should ideally be >0.999.

-

Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Data Presentation: HPLC-UV Method Validation Parameters

| Parameter | Acceptance Criteria | Example Result |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range (µg/mL) | Defined by linearity | 1.0 - 100.0 |

| Precision (%RSD) | Intraday: ≤ 2%, Interday: ≤ 2% | Intraday: 0.8%, Interday: 1.2% |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |

| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise ratio of 3:1 | 0.1 |

| Limit of Quantification (LOQ) (µg/mL) | Signal-to-Noise ratio of 10:1 | 0.3 |

| Specificity | No interference at the retention time of the analyte | Peak purity > 99.5% |

Visualization: HPLC-UV Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. repositorio.uchile.cl [repositorio.uchile.cl]

- 3. First HPLC-UV method for rapid and simultaneous quantification of phenobarbital, primidone, phenytoin, carbamazepine, carbamazepine-10,11-epoxide, 10,11-trans-dihydroxy-10,11-dihydrocarbamazepine, lamotrigine, oxcarbazepine and licarbazepine in human plasma. | Semantic Scholar [semanticscholar.org]

- 4. fda.gov [fda.gov]

- 5. ricerca.unich.it [ricerca.unich.it]

Application Notes and Protocols for Determining the Stability of Laccaridione B

Introduction

The chemical stability of a compound is a critical parameter that influences its efficacy, safety, and shelf-life. For researchers, scientists, and professionals in drug development, understanding the stability profile of a novel compound like Laccaridione B is paramount for ensuring data integrity in preclinical studies and for guiding formulation and storage strategies. Exposure to environmental factors such as temperature, humidity, and light can lead to degradation, potentially resulting in a loss of potency and the formation of unknown impurities.

This document provides a comprehensive guide to establishing the stability and optimal storage conditions for a novel compound, using this compound as a representative example. The protocols outlined herein are based on established principles of chemical stability testing, including forced degradation and long-term stability studies, as informed by general pharmaceutical stability guidelines.[1][2][3]

Compound Profile: this compound

| Property | Value |

| IUPAC Name | User to input |

| Molecular Formula | User to input |

| Molecular Weight | User to input |

| Appearance | User to input (e.g., White to off-white powder) |

| Solubility | User to input (e.g., Soluble in DMSO, methanol; insoluble in water) |

| Melting Point | User to input |

Recommended Storage Conditions (General Guidance)

Proper storage is crucial to maintain the chemical integrity of a compound. The following are general recommendations for storing novel compounds like this compound, which should be verified by experimental stability studies.

| Form | Condition | Temperature | Humidity | Light | Notes |

| Solid (Powder) | Long-term | -20°C | Controlled (e.g., desiccator) | Protected from light | Use of amber vials is recommended. |

| Short-term | 2-8°C | Controlled | Protected from light | Suitable for frequently accessed material. | |

| Solution (in DMSO) | Stock Solution | -80°C | N/A | Protected from light | Aliquot to avoid repeated freeze-thaw cycles. |

| Working Solution | -20°C | N/A | Protected from light | Prepare fresh as needed; assess solution stability. |

Stability Testing Protocol

This protocol describes a systematic approach to evaluating the stability of this compound, encompassing forced degradation and formal stability studies.

Objective

To identify potential degradation pathways, establish a stability-indicating analytical method, and determine the recommended storage conditions and re-test period for this compound.

Materials and Equipment

-

This compound (pure substance)

-

HPLC-UV/MS system

-

Photostability chamber

-

Temperature and humidity-controlled stability chambers

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents (e.g., acetonitrile, methanol), and purified water.

Experimental Workflow

Caption: Overall workflow for a comprehensive stability assessment of a new chemical entity.

Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify the likely degradation products and demonstrate the specificity of the analytical method.[4] A solution of this compound (e.g., 1 mg/mL in a suitable solvent) is subjected to the following conditions:

| Stress Condition | Protocol |

| Acid Hydrolysis | Add 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize before analysis. |

| Base Hydrolysis | Add 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize before analysis. |

| Oxidation | Add 3% H₂O₂ and store at room temperature for 24 hours, protected from light. |

| Thermal Degradation | Store solid compound and solution at 80°C for 48 hours. |

| Photostability | Expose solid compound and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. |

Note: The duration and temperature may need to be adjusted based on the observed degradation rate. The goal is to achieve 5-20% degradation of the active substance.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the compound under its intended storage conditions.[2][3]

| Study Type | Storage Condition | Testing Time Points |

| Long-Term | 25°C / 60% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |

| Intermediate | 30°C / 65% RH | 0, 3, 6, 9, 12 months |

| Accelerated | 40°C / 75% RH | 0, 3, 6 months |

Note: At each time point, samples should be analyzed for appearance, assay (potency), and purity (degradation products).

Potential Degradation Pathways

Based on the results of forced degradation studies, potential degradation pathways for this compound can be postulated. Common pathways for organic molecules include hydrolysis, oxidation, and photolysis.

References

Application Notes and Protocols for Laccaridione B Dissolution in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laccaridione B is a naturally occurring quinone-based compound isolated from mushrooms of the Laccaria genus. As with many quinone derivatives, this compound exhibits low aqueous solubility, presenting a challenge for its use in in vitro biological assays. This document provides a detailed protocol for the dissolution of this compound to achieve concentrations suitable for cell-based and biochemical assays. Additionally, it outlines a relevant signaling pathway that may be modulated by this class of compounds, offering a starting point for investigating its mechanism of action.

Data Presentation: Solubility of this compound

Due to the limited availability of public data on the specific solubility of this compound, the following table provides general guidance on the solubility of similar poorly water-soluble quinone compounds in common laboratory solvents. This information can be used to inform the selection of an appropriate solvent for your specific experimental needs.

| Solvent | Class | Typical Solubility Range for Poorly Soluble Quinones | Recommended Starting Concentration for Stock Solutions | Notes |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic | 1 - 50 mg/mL | 10 - 20 mM | Preferred solvent for creating high-concentration stock solutions for in vitro assays. Ensure final DMSO concentration in culture medium is non-toxic to cells (typically ≤ 0.5%). |

| Ethanol (EtOH) | Polar protic | 0.1 - 10 mg/mL | 1 - 10 mM | Can be used as an alternative to DMSO. May be more suitable for certain cell lines sensitive to DMSO. |

| Methanol (MeOH) | Polar protic | 0.1 - 5 mg/mL | 1 - 5 mM | Another potential alternative, though generally less effective at dissolving highly non-polar compounds compared to DMSO. |

| Water | Polar protic | < 0.1 mg/mL | Not Recommended | This compound is expected to have very low solubility in aqueous solutions. |

| Phosphate-Buffered Saline (PBS) | Aqueous buffer | < 0.1 mg/mL | Not Recommended | Similar to water, direct dissolution in PBS is not feasible for achieving typical working concentrations. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be serially diluted to the desired final concentrations for in vitro experiments.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Vortex mixer

-

Water bath or sonicator (optional)

-

Calibrated micropipettes

Procedure:

-

Pre-weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. To prepare 1 mL of a 10 mM stock solution, you will need to know the molecular weight of this compound. Note: As the exact molecular weight may vary slightly based on the specific isolate, refer to the manufacturer's certificate of analysis. For the purpose of this protocol, a hypothetical molecular weight of 350 g/mol will be used. Therefore, 3.5 mg of this compound would be needed for 1 mL of a 10 mM solution.

-

Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Dissolution:

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved particles.

-

If particles remain, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.

-

Alternatively, sonicate the tube for 5-10 minutes in a bath sonicator.

-

-

Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the final desired concentrations for treating cells.

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes or a sterile 96-well plate for serial dilutions

-

Calibrated micropipettes

Procedure:

-

Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Prepare Intermediate Dilutions (if necessary): For preparing a wide range of final concentrations, it is often convenient to first prepare an intermediate dilution. For example, to make a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in cell culture medium.

-

Prepare Final Working Solutions:

-

Calculate the volume of the stock or intermediate solution required to achieve the desired final concentration in your cell culture wells.

-

Important: To minimize solvent toxicity, the final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v). For most applications, a final DMSO concentration of 0.1% is recommended.

-

Add the calculated volume of the this compound solution to the pre-warmed cell culture medium. Mix gently by pipetting.

-

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is crucial for distinguishing the effects of the compound from the effects of the solvent.

-

Treat Cells: Immediately add the prepared working solutions and the vehicle control to your cell cultures.

Mandatory Visualization

Signaling Pathway Diagram

Bioactive quinones have been shown to influence a variety of cellular signaling pathways, often through the generation of reactive oxygen species or by direct interaction with signaling proteins. A key pathway that is frequently modulated by such compounds is the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade. This pathway plays a central role in cell proliferation, differentiation, and survival.

Caption: Hypothetical modulation of the MAPK/ERK signaling pathway by this compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for preparing and using this compound in a typical in vitro cell-based assay.

Caption: Workflow for this compound preparation and use in cell-based assays.

Application Notes and Protocols for Laccaridione B in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laccaridione B is a novel natural product isolated from the mushroom Laccaria amethystea.[1] As a member of the benzoquinone class of compounds, it has been identified as a protease inhibitor.[1] While specific biological activities of this compound in cell culture are still under investigation, its classification as a protease inhibitor suggests potential therapeutic applications, particularly in oncology and inflammatory diseases where proteases play a crucial role.

These application notes provide a comprehensive guide for researchers interested in evaluating the cytotoxic and apoptotic effects of this compound in cancer cell lines. The following protocols for cytotoxicity assays, apoptosis detection, and signaling pathway analysis are presented as examples of how a novel protease inhibitor like this compound could be characterized. The data presented herein is hypothetical and for illustrative purposes only.

Potential Applications

-

Anticancer Drug Discovery: Protease inhibitors are a well-established class of anticancer agents. This compound could be investigated for its potential to induce cytotoxicity and apoptosis in various cancer cell lines.

-

Inflammation Research: Dysregulated protease activity is implicated in many inflammatory conditions. The anti-inflammatory potential of this compound could be explored in relevant cell-based models.

-

Virology Research: Many viruses rely on proteases for their replication. This compound could be screened for antiviral activity.

Data Presentation

The following tables represent hypothetical data for the effects of this compound on the HCT-116 human colon carcinoma cell line.

Table 1: Cytotoxicity of this compound on HCT-116 cells (MTT Assay)

| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Control) | 100 ± 4.5 |

| 1 | 85.2 ± 5.1 |

| 5 | 62.7 ± 3.9 |

| 10 | 48.9 ± 4.2 |

| 25 | 23.1 ± 3.5 |

| 50 | 10.5 ± 2.8 |

| IC50 | 10.2 µM |

Table 2: Induction of Apoptosis by this compound in HCT-116 cells (Annexin V-FITC/PI Staining)

| Treatment | Early Apoptotic Cells (%) (Mean ± SD) | Late Apoptotic/Necrotic Cells (%) (Mean ± SD) |

| Control | 2.1 ± 0.8 | 1.5 ± 0.4 |

| This compound (10 µM) | 25.4 ± 2.1 | 15.8 ± 1.9 |

| This compound (25 µM) | 42.6 ± 3.5 | 28.3 ± 2.7 |

Experimental Protocols

Cell Culture and Maintenance

-

Cell Line: HCT-116 (Human Colorectal Carcinoma)

-

Media: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: Cells are passaged upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of HCT-116 cells.

-

Materials:

-

HCT-116 cells

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Phosphate Buffered Saline (PBS)

-

-

Procedure:

-

Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture media. The final DMSO concentration should not exceed 0.1%.

-

Replace the media in the wells with the media containing different concentrations of this compound. Include a vehicle control (media with 0.1% DMSO).

-

Incubate the plate for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

-

Materials:

-

HCT-116 cells

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow Cytometer

-

-

Procedure:

-

Seed HCT-116 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with the desired concentrations of this compound for 24 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

Western Blot Analysis for NF-κB Signaling Pathway

This protocol is designed to investigate the effect of this compound on the NF-κB signaling pathway.

-

Materials:

-

HCT-116 cells

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

-

Procedure:

-

Treat HCT-116 cells with this compound for the desired time.

-

Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Visualizations

Caption: Experimental workflow for evaluating this compound.

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

References

Application Notes and Protocols for Laccaridione B in a Murine Model of Acute Inflammation

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Laccaridione B is a novel natural compound identified as a protease inhibitor[1]. Proteases play a critical role in the inflammatory cascade, making protease inhibitors a subject of interest for therapeutic development in inflammatory diseases. These application notes provide a detailed protocol for evaluating the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in mice, a well-established and highly reproducible model of acute inflammation. The provided methodologies cover in vivo procedures, sample collection, and subsequent biochemical and histological analyses to assess the efficacy and potential mechanism of action of this compound.

Materials and Reagents

-

This compound (purity ≥98%)

-

Carrageenan, Lambda (Sigma-Aldrich)

-

Indomethacin (positive control)

-

Phosphate Buffered Saline (PBS), sterile

-

0.9% Saline, sterile

-

Anesthetic (e.g., Isoflurane)

-

Formalin (10% neutral buffered)

-

ELISA kits for TNF-α, IL-1β, and IL-6 (species-specific for mouse)

-

Myeloperoxidase (MPO) assay kit

-

TRIzol reagent for RNA extraction

-

qRT-PCR reagents and primers for inflammatory markers

-

Primary and secondary antibodies for immunohistochemistry (e.g., anti-NF-κB p65)

Experimental Protocols

Animal Model: Carrageenan-Induced Paw Edema

This protocol describes the induction of acute inflammation in the mouse paw and the assessment of the anti-inflammatory effects of this compound.

Animals: Male C57BL/6 mice (6-8 weeks old, 20-25 g) are used. Animals are housed under standard laboratory conditions (12-hour light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to food and water. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Experimental Groups:

-

Group 1 (n=8): Vehicle control (e.g., 0.5% carboxymethylcellulose in saline) + intraplantar injection of saline.

-

Group 2 (n=8): Vehicle control + intraplantar injection of carrageenan.

-

Group 3 (n=8): this compound (10 mg/kg, p.o.) + intraplantar injection of carrageenan.

-

Group 4 (n=8): this compound (30 mg/kg, p.o.) + intraplantar injection of carrageenan.

-

Group 5 (n=8): Indomethacin (10 mg/kg, p.o.) + intraplantar injection of carrageenan.

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Fast the mice overnight before oral administration of the compounds, with free access to water.

-

Administer this compound, Indomethacin, or vehicle by oral gavage 60 minutes before the carrageenan injection.

-

Measure the initial paw volume of the right hind paw using a plethysmometer.

-

Induce inflammation by injecting 50 µL of 1% (w/v) carrageenan in sterile saline into the sub-plantar tissue of the right hind paw. The control group receives a 50 µL injection of sterile saline.

-

Measure the paw volume at 1, 2, 4, and 6 hours post-carrageenan injection.

-

At the end of the experiment (6 hours), euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Collect blood samples via cardiac puncture for cytokine analysis.

-

Dissect the inflamed paw tissue for histological and biochemical analysis.

Measurement of Paw Edema

Paw edema is a measure of the inflammatory response.

Calculation:

-

Paw Volume Increase (mL): (Paw volume at time t) - (Initial paw volume)

-

Percentage Inhibition of Edema: [((Mean paw volume increase in control) - (Mean paw volume increase in treated group)) / (Mean paw volume increase in control)] x 100

Biochemical Analysis

a. Cytokine Measurement:

-

Collect blood and centrifuge at 2000 x g for 15 minutes at 4°C to obtain serum.

-

Store serum at -80°C until analysis.

-

Measure the levels of TNF-α, IL-1β, and IL-6 in the serum using commercially available ELISA kits according to the manufacturer's instructions.

b. Myeloperoxidase (MPO) Assay: MPO is an enzyme found in neutrophils, and its activity in the paw tissue is an indicator of neutrophil infiltration.

-

Homogenize the dissected paw tissue in an appropriate buffer.

-

Determine MPO activity using a commercial MPO assay kit following the manufacturer's protocol.

Histological Analysis

-

Fix the dissected paw tissue in 10% neutral buffered formalin for 24 hours.

-

Process the tissue, embed in paraffin, and cut into 5 µm sections.

-

Stain the sections with Hematoxylin and Eosin (H&E) to observe inflammatory cell infiltration and tissue damage.

-

Perform immunohistochemistry for NF-κB p65 to assess its activation and nuclear translocation.

Data Presentation

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 4h (Mean ± SD) | Inhibition of Edema (%) |

| Vehicle + Saline | - | 0.05 ± 0.01 | - |

| Vehicle + Carrageenan | - | 0.48 ± 0.05 | - |

| This compound | 10 | 0.32 ± 0.04* | 33.3 |

| This compound | 30 | 0.21 ± 0.03 | 56.3 |

| Indomethacin | 10 | 0.19 ± 0.02 | 60.4 |

*p < 0.05, **p < 0.01 compared to the Vehicle + Carrageenan group.

Table 2: Effect of this compound on Inflammatory Markers in Serum and Paw Tissue

| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-1β (pg/mL) | Paw Tissue MPO (U/g tissue) |

| Vehicle + Saline | - | 25.3 ± 4.1 | 15.8 ± 3.2 | 1.2 ± 0.3 |

| Vehicle + Carrageenan | - | 185.6 ± 15.2 | 150.2 ± 12.5 | 8.5 ± 1.1 |

| This compound | 10 | 120.4 ± 10.8 | 98.7 ± 9.1 | 5.3 ± 0.8* |

| This compound | 30 | 75.9 ± 8.5 | 55.4 ± 6.7 | 3.1 ± 0.5 |

| Indomethacin | 10 | 68.2 ± 7.1 | 48.9 ± 5.9 | 2.8 ± 0.4 |

*p < 0.05, **p < 0.01 compared to the Vehicle + Carrageenan group.

Mandatory Visualizations

References

Application Notes and Protocols for High-Throughput Screening Assays

Topic: Laccaridione B for High-Throughput Screening Assays

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding "this compound" is not available in the public domain. The following application notes and protocols are generated based on established methodologies for natural products in high-throughput screening (HTS) and serve as a template. All quantitative data and specific pathways are illustrative.

Application Notes

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity.[1][2] Natural products, with their inherent structural diversity, represent a significant source of novel therapeutic leads.[3][4][5] This document provides a framework for the application of a hypothetical natural product, this compound, in HTS assays. The described protocols are adaptable for various cell-based and biochemical screens.

General Considerations for Natural Product Screening

Natural product libraries often present unique challenges in HTS, including compound complexity and the potential for pan-assay interference compounds (PAINS).[3] Therefore, robust assay design and secondary screens are critical for hit validation and dereplication.[6]

Experimental Protocols

Cell-Based Viability/Cytotoxicity Assay

This protocol is designed to assess the effect of this compound on cell viability, a common primary screen for identifying compounds with potential anti-proliferative or cytotoxic effects.[7]

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega) or similar

-

Opaque-walled 96-well or 384-well microplates

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells into opaque-walled microplates at a predetermined density (e.g., 5,000 cells/well in 100 µL of medium for a 96-well plate) and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a serial dilution of this compound in the complete growth medium. Add the desired final concentrations to the cell plates. Include vehicle control (DMSO) and positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

Assay: Equilibrate the plates and assay reagents to room temperature. Add the viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Data Acquisition: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited) by fitting the data to a dose-response curve using appropriate software.

Biochemical Kinase Inhibition Assay

This protocol outlines a method to screen this compound for its ability to inhibit a specific kinase, a common target in drug discovery.

Materials:

-

Purified recombinant kinase (e.g., EGFR, BRAF)

-

Kinase substrate (peptide or protein)

-

ATP

-

Kinase buffer

-

This compound stock solution

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, low-volume 384-well microplates

-

Plate reader capable of luminescence detection

Procedure:

-

Reagent Preparation: Prepare kinase, substrate, and ATP solutions in the kinase buffer at appropriate concentrations.

-

Compound Addition: Dispense this compound at various concentrations into the microplate wells. Include a positive control inhibitor and a no-inhibitor (vehicle) control.

-

Kinase Reaction: Initiate the reaction by adding the kinase and substrate mixture to the wells. Finally, add ATP to start the reaction.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Signal Generation: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step process of adding a reagent to stop the reaction and deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control. Determine the IC₅₀ value from the dose-response curve.

Data Presentation

Quantitative data from HTS assays should be summarized in a clear and structured format to facilitate comparison and hit selection.

| Compound | Assay Type | Target/Cell Line | IC₅₀ (µM) |

| This compound | Cell Viability | HeLa | 15.2 |

| This compound | Cell Viability | MCF-7 | 22.8 |

| Doxorubicin (Control) | Cell Viability | HeLa | 0.8 |

| This compound | Kinase Inhibition | EGFR | 5.4 |

| Staurosporine (Control) | Kinase Inhibition | EGFR | 0.01 |

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, such as a generic kinase cascade leading to cell proliferation.

Caption: Hypothetical Kinase Signaling Pathway Inhibited by this compound.

Experimental Workflow Diagram

This diagram outlines the general workflow for a cell-based high-throughput screening assay.

Caption: General Workflow for a Cell-Based HTS Assay.

References

- 1. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 2. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]

- 7. High Throughput Screening (HTS) and Validation | Cellular, Computational and Integrative Biology - CIBIO [cibio.unitn.it]

Laccaridione B: Application Notes and Protocols for a Potential Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laccaridione B, a natural product isolated from the mushroom Laccaria amethystea, has been identified as a potential protease inhibitor.[1] Proteases are a class of enzymes crucial in numerous physiological and pathological processes, making them attractive targets for therapeutic intervention. This document provides detailed application notes and generalized experimental protocols for the characterization of this compound as a protease inhibitor. While specific quantitative data for this compound is not publicly available, this guide offers a framework for its evaluation, including methodologies for determining inhibitory activity and hypothetical signaling pathways it may influence.

Data Presentation: Inhibitory Activity of this compound

The following tables are presented as templates to illustrate how to organize and display quantitative data for this compound's inhibitory effects on various proteases. The values provided are for illustrative purposes only.

Table 1: In Vitro Inhibitory Activity of this compound against a Panel of Proteases